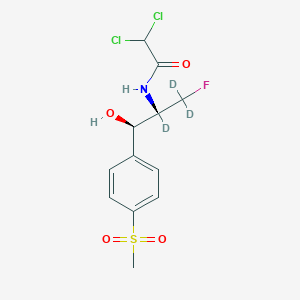
14-Deoxy-11-oxoandrographolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 14-Deoxy-11-oxoandrographolide can be synthesized from andrographolide through a series of chemical reactions. One common method involves the oxidation of andrographolide using reagents such as chromium trioxide or potassium permanganate . The reaction conditions typically include an acidic or neutral medium and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves the extraction of andrographolide from Andrographis paniculata, followed by its chemical modification. The extraction process includes solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) . The chemical modification involves oxidation and other reactions to convert andrographolide to this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Deoxy-11-oxoandrographolide undergoes various chemical reactions, including:
Oxidation: Conversion of andrographolide to this compound.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, acidic or neutral medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, under controlled temperatures and solvents.
Major Products Formed:
Oxidation: this compound.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory, antibacterial, antipyretic, and antineoplastic properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 14-Deoxy-11-oxoandrographolide involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the nuclear translocation of the p65 subunit of NF-κB, reducing the expression of pro-inflammatory cytokines.
Antibacterial: Disrupts bacterial cell wall synthesis and inhibits bacterial growth.
Antipyretic: Modulates the production of prostaglandins, reducing fever.
Antineoplastic: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
14-Deoxy-11-oxoandrographolide is unique compared to other similar compounds due to its specific biological activities and chemical structure. Similar compounds include:
Andrographolide: The parent compound with similar but broader bioactivities.
14-Deoxyandrographolide: Another derivative with distinct biological properties.
14-Deoxy-11,12-didehydroandrographolide: Known for its antihyperglycemic activity.
Propriétés
Formule moléculaire |
C20H28O5 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-oxoethyl]-2H-furan-5-one |
InChI |
InChI=1S/C20H28O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,15-17,21,23H,1,4-6,8-11H2,2-3H3/t15-,16+,17-,19+,20-/m0/s1 |
Clé InChI |
WZHWNAKOQGIEEB-NDLGOLERSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C(=O)CC3=CCOC3=O)(C)CO)O |
SMILES canonique |
CC12CCC(C(C1CCC(=C)C2C(=O)CC3=CCOC3=O)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


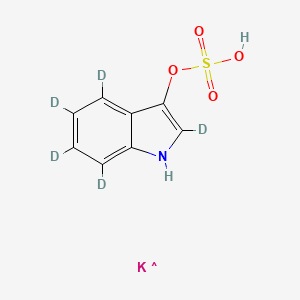
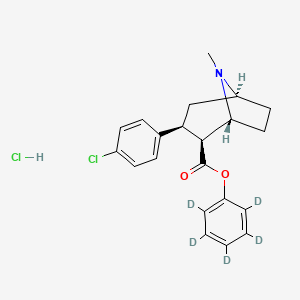

![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
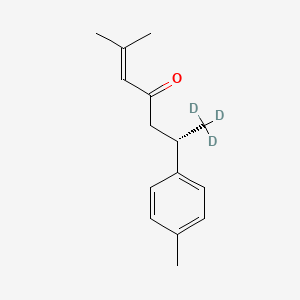
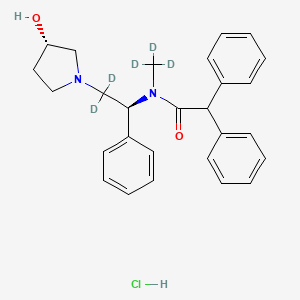

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
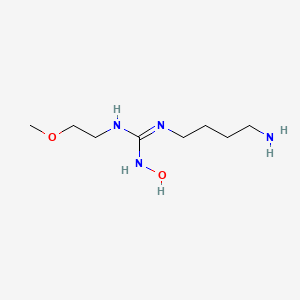
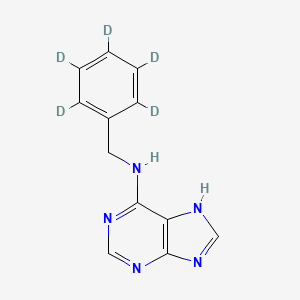
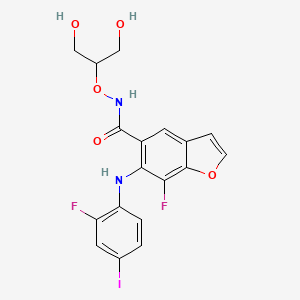
![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)

